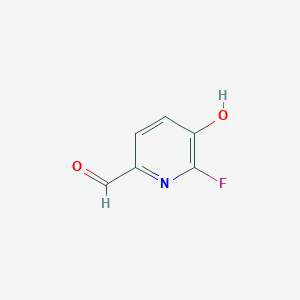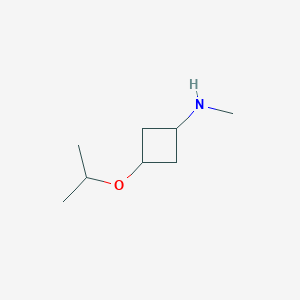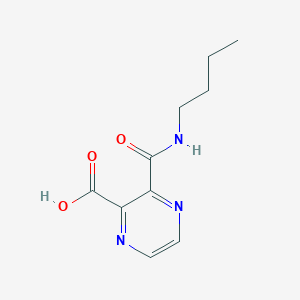
3-(Butylcarbamoyl)pyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is an organic compound with a pyrazine ring substituted with a butylamino carbonyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid typically involves the reaction of 2-pyrazinecarboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the pyrazine ring.
科学研究应用
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
相似化合物的比较
2-Pyrazinecarboxylic acid: Lacks the butylamino carbonyl group, making it less versatile in certain applications.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of the butylamino carbonyl group, leading to different reactivity and applications.
3-[(Methylamino)carbonyl]-2-pyrazinecarboxylic acid: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness: 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is unique due to the presence of the butylamino carbonyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for enhanced interactions with biological targets and improved material properties in industrial applications.
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
3-(butylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-4-13-9(14)7-8(10(15)16)12-6-5-11-7/h5-6H,2-4H2,1H3,(H,13,14)(H,15,16) |
InChI 键 |
UTKDUXNFSLFUDQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=NC=CN=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)

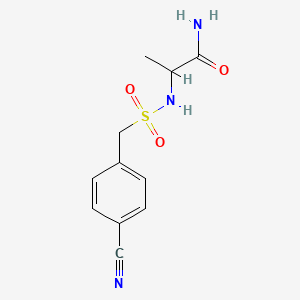

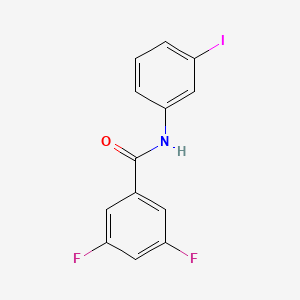
![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)


![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)

